Cas no 14627-92-0 (2-Phenyl-1-(3-pyridinyl)-ethanone)

2-Phenyl-1-(3-pyridinyl)-ethanone is a versatile organic compound featuring a phenyl and 3-pyridinyl moiety linked by an ethanone bridge. Its structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, facilitating further functionalization. Its aromatic and heteroaromatic components contribute to its utility in ligand design and coordination chemistry. The product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
2-Phenyl-1-(3-pyridinyl)-ethanone structure
14627-92-0 structure
Product name:2-Phenyl-1-(3-pyridinyl)-ethanone
CAS No:14627-92-0
MF:C13H11NO
MW:197.232543230057
MDL:MFCD00963967
CID:134679
PubChem ID:4328900

2-Phenyl-1-(3-pyridinyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1-pyridin-3-yl-ethanone
    • 2-phenyl-1-pyridin-3-ylethanone
    • Ethanone, 2-phenyl-1-(3-pyridinyl)-
    • 3-phenylacetylpyridine
    • AKOS 92854
    • 2-Phenyl-1-(3-pyridinyl)-ethanone
    • 2-phenyl-1-(pyridin-3-yl)ethan-1-one
    • 2-Phenyl-1-(pyridin-3-yl)ethanone
    • 2-Phenyl-1-(3-pyridyl)ethanone
    • SCHEMBL360711
    • Y13616
    • A808474
    • benzyl-(3-pyridyl)-ketone
    • GVEQCFMNUYFHOE-UHFFFAOYSA-N
    • Ethanone,2-phenyl-1-(3-pyridinyl)-
    • 14627-92-0
    • DTXSID40401996
    • CHEMBL3246568
    • MFCD00963967
    • 3-(Phenylacetyl)pyridine
    • benzyl 3-pyridyl ketone
    • CS-0318516
    • AKOS000281702
    • FT-0637116
    • AB07823
    • (pyrid-3-yl)-(benzyl)-ketone
    • 2-phenyl-1-(3-pyridinyl)ethanone
    • DB-011085
    • MDL: MFCD00963967
    • Inchi: 1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2
    • InChI Key: GVEQCFMNUYFHOE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.08400
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.50700

2-Phenyl-1-(3-pyridinyl)-ethanone Security Information

2-Phenyl-1-(3-pyridinyl)-ethanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenyl-1-(3-pyridinyl)-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D966900-500mg
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 95%
500mg
$240 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0051-1g
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 98%
1g
¥2605.69 2025-01-21
eNovation Chemicals LLC
D966900-1g
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 95%
1g
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0051-100mg
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 98%
100mg
1060.05CNY 2021-05-08
Alichem
A029192852-1g
2-Phenyl-1-(pyridin-3-yl)ethanone
14627-92-0 95%
1g
$270.68 2022-04-02
eNovation Chemicals LLC
D966900-100mg
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 95%
100mg
$190 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0051-250mg
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 98%
250mg
¥1302.85 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0051-1g
2-Phenyl-1-pyridin-3-yl-ethanone
14627-92-0 98%
1g
2527.17CNY 2021-05-08
Aaron
AR001EJC-1g
Ethanone, 2-phenyl-1-(3-pyridinyl)-
14627-92-0 98%
1g
$237.00 2025-02-13
abcr
AB536068-1g
2-Phenyl-1-pyridin-3-yl-ethanone; .
14627-92-0
1g
€375.40 2024-08-02

Additional information on 2-Phenyl-1-(3-pyridinyl)-ethanone

Introduction to 2-Phenyl-1-(3-pyridinyl)-ethanone (CAS No. 14627-92-0)

2-Phenyl-1-(3-pyridinyl)-ethanone, identified by its Chemical Abstracts Service (CAS) number 14627-92-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl group and a pyridine substituent, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The combination of these aromatic moieties not only contributes to its unique electronic properties but also opens up avenues for exploration in drug design and synthesis.

The structural motif of 2-Phenyl-1-(3-pyridinyl)-ethanone consists of an acetyl group attached to a pyridine ring, which is further linked to a phenyl ring. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating and electron-withdrawing groups allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in biologically active molecules. 2-Phenyl-1-(3-pyridinyl)-ethanone fits well within this trend, as pyridine derivatives are known for their role in numerous therapeutic agents. For instance, studies have highlighted the importance of pyridine-based scaffolds in developing treatments for neurological disorders, infectious diseases, and cancer. The compound’s ability to serve as a precursor for more intricate structures makes it a cornerstone in synthetic organic chemistry.

One of the most compelling aspects of 2-Phenyl-1-(3-pyridinyl)-ethanone is its potential as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For example, modifications at the phenyl or pyridine ring can alter binding affinities to biological targets, leading to improved drug efficacy. This flexibility underscores the compound’s significance in drug discovery pipelines.

Recent advancements in computational chemistry have further illuminated the synthetic utility of 2-Phenyl-1-(3-pyridinyl)-ethanone. Molecular modeling studies suggest that this compound can be incorporated into diverse pharmacophores, enhancing interactions with enzymes or receptors. Such insights are invaluable for designing next-generation therapeutics with optimized pharmacokinetic profiles. The integration of machine learning algorithms has expedited the process of identifying promising derivatives, making 14627-92-0 a focal point in high-throughput screening campaigns.

The role of 2-Phenyl-1-(3-pyridinyl)-ethanone extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its aromatic structure lends itself well to applications in organic electronics, where such compounds contribute to the development of conductive polymers and light-emitting materials. Additionally, derivatives of this molecule have been explored as intermediates in pesticide formulations, showcasing its broad industrial relevance.

In academic research, 14627-92-0 has been employed as a reference compound for teaching and experimental validation. Its well-documented synthesis and reactivity make it an ideal candidate for undergraduate and graduate-level laboratories. Furthermore, its use in multi-step synthetic routes provides students with hands-on experience in complex organic transformations, fostering a deeper understanding of modern chemical methodologies.

The environmental impact of utilizing 2-Phenyl-1-(3-pyridinyl)-ethanone has also been examined. Studies indicate that its synthesis can be optimized for minimal waste generation, aligning with green chemistry principles. Efforts to develop catalytic processes that enhance yield while reducing energy consumption highlight the compound’s compatibility with sustainable practices. Such initiatives are crucial for ensuring that pharmaceutical production remains environmentally responsible.

Looking ahead, the future prospects for 2-Phenyl-1-(3-pyridinyl)-ethanone appear promising. Ongoing research aims to uncover new synthetic pathways and expand its applications into emerging fields such as nanotechnology and biomedicine. Collaborative efforts between academia and industry are expected to drive innovation, leveraging the compound’s unique properties for cutting-edge solutions.

In conclusion, 2-Phenyl-1-(3-pyridinyl)-ethanone (CAS No. 14627-92-0) represents a cornerstone molecule with far-reaching implications across multiple scientific disciplines. Its versatility as a synthetic intermediate and its potential in drug development underscore why it remains a subject of intense interest among researchers worldwide.

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Amadis Chemical Company Limited
(CAS:14627-92-0)2-Phenyl-1-(3-pyridinyl)-ethanone
A808474
Purity:99%
Quantity:1g
Price ($):198.0